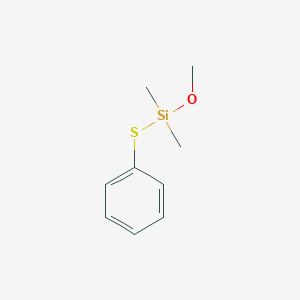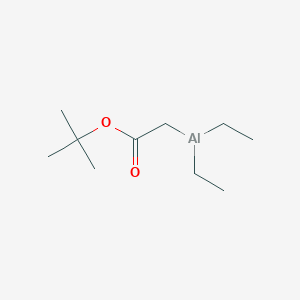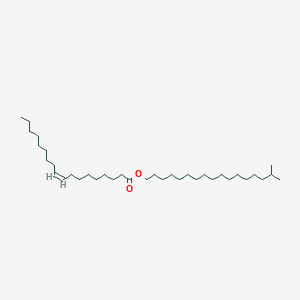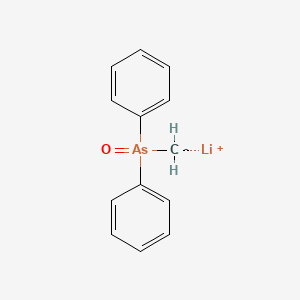
Methoxy(dimethyl)(phenylsulfanyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(dimethyl)(phenylsulfanyl)silane is an organosilicon compound characterized by the presence of a methoxy group, two methyl groups, and a phenylsulfanyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(phenylsulfanyl)silane can be synthesized through several methods, including the reaction of phenylsulfanyl chloride with dimethylmethoxysilane in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group by the methoxysilane group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with phenylsulfanyl groups.
Analyse Chemischer Reaktionen
Types of Reactions: Methoxy(dimethyl)(phenylsulfanyl)silane undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various bases and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silanes.
Substitution: Silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methoxy(dimethyl)(phenylsulfanyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of methoxy(dimethyl)(phenylsulfanyl)silane involves the formation of strong covalent bonds with substrates through the silicon atom. The methoxy group can hydrolyze to form silanols, which then react with surface hydroxyl groups to form stable Si-O-Si linkages . This process is crucial for its applications in surface modification and adhesion.
Vergleich Mit ähnlichen Verbindungen
- Methoxy(dimethyl)(phenyl)silane
- Methoxy(dimethyl)(methylsulfanyl)silane
- Ethoxy(dimethyl)(phenylsulfanyl)silane
Comparison: Methoxy(dimethyl)(phenylsulfanyl)silane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties such as enhanced reactivity towards oxidation and the ability to form strong bonds with various substrates . This makes it particularly valuable in applications requiring robust surface modifications and chemical stability.
Eigenschaften
CAS-Nummer |
58666-68-5 |
|---|---|
Molekularformel |
C9H14OSSi |
Molekulargewicht |
198.36 g/mol |
IUPAC-Name |
methoxy-dimethyl-phenylsulfanylsilane |
InChI |
InChI=1S/C9H14OSSi/c1-10-12(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
RWSSQOTVTGJRKN-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)






